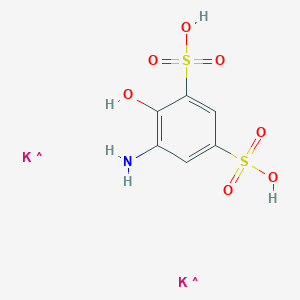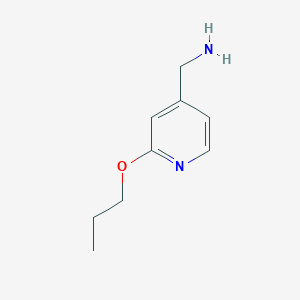![molecular formula C17H13Br2O4P B12825149 3,8-dibromo-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12825149.png)
3,8-dibromo-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dibromo-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound with the molecular formula C17H13Br2O4P and a molecular weight of 472.06 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which include bromine and phosphorus atoms integrated into a polycyclic framework .
Preparation Methods
The synthesis of 3,8-dibromo-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves multiple steps. One common method includes the bromination of a precursor compound followed by cyclization and oxidation reactions . The reaction conditions typically involve the use of bromine or bromine-containing reagents, organic solvents, and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
3,8-Dibromo-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can modify the bromine atoms or the phosphorus center.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
3,8-Dibromo-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,8-dibromo-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with molecular targets such as enzymes or receptors . The compound’s bromine and phosphorus atoms play a crucial role in its binding affinity and reactivity . The pathways involved may include signal transduction, enzyme inhibition, or activation .
Comparison with Similar Compounds
Similar compounds to 3,8-dibromo-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide include other brominated polycyclic compounds and phosphorus-containing ligands . Some examples are:
- 3,8-Dibromo-1,10-phenanthroline-5,6-dione
- (11aR)-10,11,12,13-tetrahydro-5-hydroxy-3,7-bis(2,4,6-triisopropylphenyl)-5-oxodiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine These compounds share structural similarities but differ in their specific functional groups and reactivity, making 3,8-dibromo-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide unique in its applications and properties .
Properties
Molecular Formula |
C17H13Br2O4P |
|---|---|
Molecular Weight |
472.1 g/mol |
IUPAC Name |
3,8-dibromo-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C17H13Br2O4P/c18-11-1-3-13-15-9(11)5-7-17(15)8-6-10-12(19)2-4-14(16(10)17)23-24(20,21)22-13/h1-4H,5-8H2,(H,20,21) |
InChI Key |
XCSUCLIEHAYWSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC23CCC4=C(C=CC(=C42)OP(=O)(OC5=C3C1=C(C=C5)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


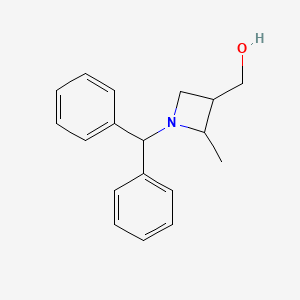
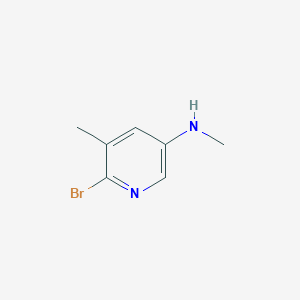
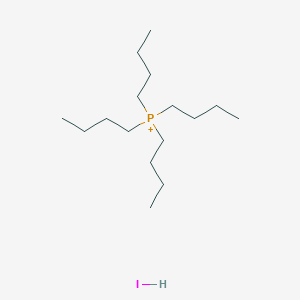

![N-Hydroxy-5-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide](/img/structure/B12825084.png)
![tert-Butyl (9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate](/img/structure/B12825088.png)
![2-(Ethylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide](/img/structure/B12825094.png)
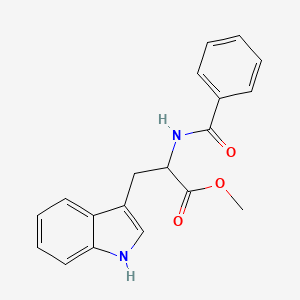
![(1R,2S,9S,10S,11S,14S,15S,18S,20S,23R)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12825108.png)
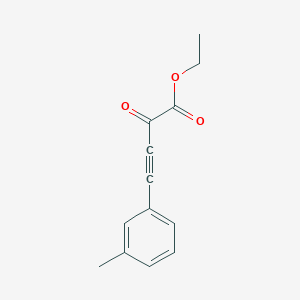
![(4S)-3-[(2S)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12825116.png)

